- Preparation of amino acid containing heterocyclic compounds for treatment of cancer, World Intellectual Property Organization, , ,

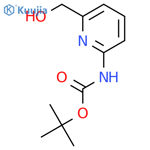

Cas no 956523-98-1 (tert-butyl N-(6-formyl-2-pyridyl)carbamate)

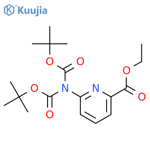

956523-98-1 structure

商品名:tert-butyl N-(6-formyl-2-pyridyl)carbamate

CAS番号:956523-98-1

MF:C11H14N2O3

メガワット:222.240462779999

MDL:MFCD13188949

CID:1026326

PubChem ID:17832129

tert-butyl N-(6-formyl-2-pyridyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (6-formylpyridin-2-yl)carbamate

- tert-butyl N-(6-formylpyridin-2-yl)carbamate

- Tert-Butyl6-Formylpyridin-2-ylcarbamate

- TERT-BUTYL 6-FORMYLPYRIDIN-2-YLCARBAMATE

- BNLOFXUVYJUBJM-UHFFFAOYSA-N

- 6513AC

- 2-(Boc-amino)pyridine-6-carbaldehyde

- FCH1624822

- AB67434

- AX8217525

- ST24025824

- 1,1-Dimethylethyl N-(6-formyl-2-pyridinyl)carbamate (ACI)

- tert-butyl N-(6-formyl-2-pyridyl)carbamate

- DB-371779

- tert-Butyl(6-formylpyridin-2-yl)carbamate

- SCHEMBL13596267

- F1967-3115

- DTXSID50591170

- AKOS016002512

- Z1505712298

- CS-W006710

- AS-65361

- 956523-98-1

- EN300-157056

- MFCD13188949

-

- MDL: MFCD13188949

- インチ: 1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15)

- InChIKey: BNLOFXUVYJUBJM-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=CC=C(NC(OC(C)(C)C)=O)N=1

計算された属性

- せいみつぶんしりょう: 222.10044231g/mol

- どういたいしつりょう: 222.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 68.3

tert-butyl N-(6-formyl-2-pyridyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-157056-10.0g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95% | 10.0g |

$1660.0 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T74380-250mg |

tert-Butyl (6-formylpyridin-2-yl)carbamate |

956523-98-1 | 98% | 250mg |

¥682.0 | 2023-09-05 | |

| Life Chemicals | F1967-3115-0.5g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95%+ | 0.5g |

$315.0 | 2023-11-21 | |

| Life Chemicals | F1967-3115-1g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95%+ | 1g |

$442.0 | 2023-11-21 | |

| Life Chemicals | F1967-3115-2.5g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95%+ | 2.5g |

$650.0 | 2023-11-21 | |

| TRC | T206100-10mg |

tert-Butyl (6-Formylpyridin-2-yl)carbamate |

956523-98-1 | 10mg |

$ 50.00 | 2022-06-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97746-100MG |

tert-butyl N-(6-formyl-2-pyridyl)carbamate |

956523-98-1 | 95% | 100MG |

¥ 468.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D547026-5g |

tert-Butyl (6-forMylpyridin-2-yl)carbaMate |

956523-98-1 | 97% | 5g |

$2209 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN496-200mg |

tert-butyl N-(6-formyl-2-pyridyl)carbamate |

956523-98-1 | 98% | 200mg |

1219.0CNY | 2021-08-04 | |

| Chemenu | CM174584-1g |

tert-butyl (6-formylpyridin-2-yl)carbamate |

956523-98-1 | 98% | 1g |

$407 | 2021-08-05 |

tert-butyl N-(6-formyl-2-pyridyl)carbamate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; rt; 15 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2.5 h, -78 °C; 20 min, cooled

リファレンス

- Anti-infective agents and drug efflux pump inhibitors containing heteroaromatic compounds and, Japan, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: 1,4-Dioxane ; 12 h, 120 °C

リファレンス

- Pyridine methylene piperazine derivative and its application in activating 5-HT1F receptor, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 4 h, 80 °C

リファレンス

- An Affinity Reagent for the Recognition of Pyrophosphorylated Peptides, Angewandte Chemie, 2015, 54(13), 3941-3945

合成方法 5

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 10 min, -78 °C; 3 h, -78 °C

1.2 Reagents: Methanol ; -78 °C

1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; rt

1.2 Reagents: Methanol ; -78 °C

1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; rt

リファレンス

- Preparation of 3-[2-(piperidin-4-yl)ethyl]benzo[b]isoxazole derivatives having acetylcholine esterase-inhibitory and serotonin uptake-inhibitory activity, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 3 h, -78 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; -78 °C → rt

1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; -78 °C → rt

リファレンス

- Library Synthesis, Screening, and Discovery of Modified Zinc(II)-Bis(dipicolylamine) Probe for Enhanced Molecular Imaging of Cell Death, Bioconjugate Chemistry, 2014, 25(4), 724-737

合成方法 7

はんのうじょうけん

1.1 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide , Dichloromethane ; rt; 1.5 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Efficient synthesis of tert-butyl (6-formylpyridin-2-yl)carbamic acid, Synthetic Communications, 2013, 43(8), 1173-1180

合成方法 8

はんのうじょうけん

1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Butyllithium ; -78 °C; 1 h, -78 °C

1.3 30 min, -78 °C; 1 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Butyllithium ; -78 °C; 1 h, -78 °C

1.3 30 min, -78 °C; 1 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Fungicidal hydroximoyl-tetrazole derivatives, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, rt

リファレンス

- Penicillin-binding protein inhibitors, World Intellectual Property Organization, , ,

tert-butyl N-(6-formyl-2-pyridyl)carbamate Raw materials

- tert-Butyl carbamate

- 2-(Boc-amino)-6-bromopyridine

- 6-Bromo-2-pyridinecarboxaldehyde

- tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

- Ethyl 6-((tert-butoxycarbonyl)amino)picolinate

- Carbamic acid, [6-[[(methoxymethyl)amino]carbonyl]-2-pyridinyl]-, 1,1-dimethylethyl ester

- 6-(N,N-bis(tert-butyloxycarbonyl)amino)picolinic acid ethyl ester

tert-butyl N-(6-formyl-2-pyridyl)carbamate Preparation Products

tert-butyl N-(6-formyl-2-pyridyl)carbamate 関連文献

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

3. Book reviews

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

956523-98-1 (tert-butyl N-(6-formyl-2-pyridyl)carbamate) 関連製品

- 2090896-10-7(3-(dimethylcarbamoyl)sulfanylthiophene-2-carboxylic acid)

- 66560-11-0(RIDXNPOAOROPNF-SKDRFNHKSA-N)

- 1708818-92-1(2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-ol)

- 496841-04-4(methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate)

- 1806853-52-0(5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetonitrile)

- 941934-44-7(N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenylfuran-2-carboxamide)

- 2225179-32-6(2-Chloro-6-(tert-butyl-d9)-pyridine-4-boronic acid)

- 1421525-22-5(1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-(4-methoxybenzenesulfonyl)propan-1-one)

- 1805576-92-4(3-Bromo-2-chloromethyl-4-cyanobenzoic acid)

- 2126159-55-3(hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:956523-98-1)tert-butyl N-(6-formyl-2-pyridyl)carbamate

清らかである:99%

はかる:1g

価格 ($):153.0